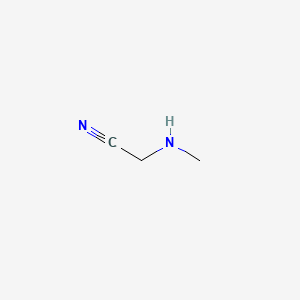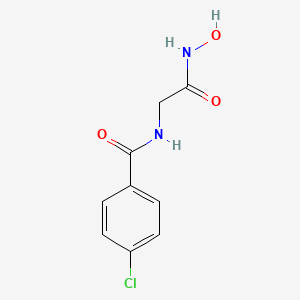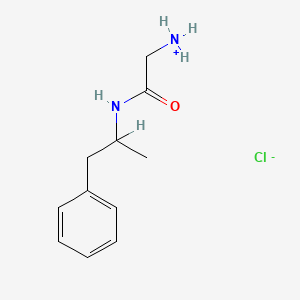
2,2,2-Tricloro-1-feniletanol
Descripción general
Descripción
2,2,2-Trichloro-1-phenylethanol is a chemical compound used as a pharmaceutical intermediate . It has a molecular formula of C8H7Cl3O .
Synthesis Analysis
The synthesis of 2,2,2-Trichloro-1-phenylethanol involves the reaction with potassium hydroxide in methanol and N,N-dimethyl-formamide at -8 degrees Celsius for 2 hours .Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloro-1-phenylethanol consists of a phenyl group attached to a trichloromethyl group and a hydroxyl group . The IUPAC name for this compound is 2,2,2-trichloro-1-phenylethanol .Physical And Chemical Properties Analysis
2,2,2-Trichloro-1-phenylethanol has a molecular weight of 225.5 g/mol . It is a liquid that is soluble in water, though not miscible or difficult to mix .Aplicaciones Científicas De Investigación
Síntesis Orgánica
2,2,2-Tricloro-1-feniletanol: es un intermedio valioso en la síntesis orgánica. Puede utilizarse para sintetizar una amplia gama de compuestos orgánicos debido a su grupo triclorometilo, que puede sufrir transformaciones químicas adicionales. Por ejemplo, se puede convertir en ésteres y amidas, que son bloques de construcción fundamentales en la síntesis de moléculas más complejas .
Intermediarios Farmacéuticos
Este compuesto sirve como precursor en la industria farmacéutica. Se utiliza en la síntesis de ingredientes farmacéuticos activos (API) y otros compuestos farmacéuticos. Su estructura única permite la introducción del grupo triclorometilo en varios marcos farmacológicamente activos .
Procesos Electrosintéticos
En el campo de la electrosíntesis, This compound se produce utilizando microrreactores de flujo electroquímico. Estos reactores permiten la síntesis eficiente del compuesto mediante reacciones controladas de transferencia de electrones. Este método es particularmente útil para producir compuestos de alta pureza necesarios en aplicaciones sensibles .
Ciencia de Materiales
El grupo triclorometilo en This compound se puede utilizar para modificar las propiedades superficiales de los materiales. Esto es particularmente útil en el desarrollo de recubrimientos y polímeros especiales donde la introducción de tales grupos puede mejorar las características de los materiales, como la resistencia a la degradación o la reactividad .
Química Analítica
Como compuesto estándar en química analítica, This compound se utiliza para la calibración y el desarrollo de métodos en cromatografía y espectrometría de masas. Su peso molecular y estructura distintivos lo hacen adecuado para su uso como material de referencia en diversas técnicas analíticas .
Investigación Agroquímica
En la investigación agroquímica, los derivados de This compound se exploran por su potencial como precursores de nuevos pesticidas y herbicidas. El grupo triclorometilo puede impartir propiedades cruciales a estos compuestos, como una mayor potencia o selectividad contra plagas específicas .
Industria de Sabores y Fragancias
El compuesto también se puede utilizar en la síntesis de productos químicos para sabores y fragancias. Su parte feniletanol es un componente estructural común en moléculas que contribuyen a los aromas florales, y su modificación puede conducir al desarrollo de nuevos compuestos aromáticos .
Ciencia Ambiental
En la ciencia ambiental, This compound se puede estudiar por su destino y comportamiento ambiental. Comprender cómo este compuesto se degrada o persiste en varios entornos es crucial para evaluar su impacto y garantizar un uso seguro en aplicaciones industriales .
Safety and Hazards
2,2,2-Trichloro-1-phenylethanol is moderately toxic by the subcutaneous route . When heated to decomposition, it emits toxic vapors of chlorine . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Propiedades
IUPAC Name |
2,2,2-trichloro-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFRBTDJEKZSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051842 | |
| Record name | 2,2,2-Trichloro-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2000-43-3 | |
| Record name | 2,2,2-Trichloro-1-phenylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2000-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, alpha-(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002000433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Efiran 99 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, .alpha.-(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,2-Trichloro-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trichloro-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














